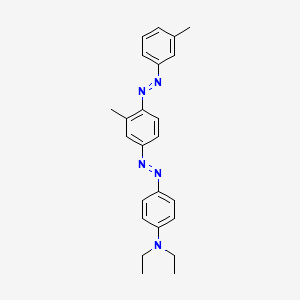

Benzenamine, N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)-

Beschreibung

The compound Benzenamine, N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)- (CAS RN: 2481-94-9), commonly designated as Solvent Yellow 56, is a disazo dye characterized by two azo (-N=N-) linkages and N,N-diethyl substituents on the aromatic amine core . Its molecular formula is C₁₆H₁₉N₃, with a molecular weight of 253.35 g/mol. The structure comprises a central benzene ring substituted with two azo groups, one linked to a 3-methylphenyl moiety and the other to a N,N-diethylamine group. This compound is widely utilized as a solvent dye in industrial applications due to its stability in non-polar media and vibrant yellow hue .

Eigenschaften

CAS-Nummer |

72207-96-6 |

|---|---|

Molekularformel |

C24H27N5 |

Molekulargewicht |

385.5 g/mol |

IUPAC-Name |

N,N-diethyl-4-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]aniline |

InChI |

InChI=1S/C24H27N5/c1-5-29(6-2)23-13-10-20(11-14-23)25-26-22-12-15-24(19(4)17-22)28-27-21-9-7-8-18(3)16-21/h7-17H,5-6H2,1-4H3 |

InChI-Schlüssel |

MMMDUDMVAWWWMR-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=NC3=CC=CC(=C3)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-((3-Methyl-4-((3-Methylphenyl)azo)phenyl)azo)-N,N-Diethylbenzenamin beinhaltet in der Regel einen mehrstufigen Prozess. Ein übliches Verfahren umfasst die Diazotierung von Anilinderivaten, gefolgt von Azokupplungsreaktionen. Die Reaktionsbedingungen erfordern oft saure Umgebungen und kontrollierte Temperaturen, um die Stabilität der während des Prozesses gebildeten Diazoniumsalze zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann großtechnische Diazotierungs- und Kupplungsreaktionen mit automatisierten Reaktoren umfassen, um eine präzise Kontrolle über die Reaktionsbedingungen zu gewährleisten. Die Verwendung von Katalysatoren und Lösungsmitteln kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4-((3-Methyl-4-((3-Methylphenyl)azo)phenyl)azo)-N,N-Diethylbenzenamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird aufgrund seiner leuchtenden Farbeigenschaften als Vorstufe bei der Synthese von Farbstoffen und Pigmenten verwendet.

Biologie: Wird in Färbetechniken für die Mikroskopie eingesetzt, um bestimmte Zellkomponenten hervorzuheben.

Medizin: Wird auf eine mögliche Verwendung in Medikamenten-Abgabesystemen und als diagnostisches Werkzeug untersucht.

Industrie: Wird bei der Herstellung von Polymeren, Beschichtungen und anderen Materialien eingesetzt, die eine bestimmte Färbung und Stabilität erfordern.

Wirkmechanismus

Der Wirkmechanismus von 4-((3-Methyl-4-((3-Methylphenyl)azo)phenyl)azo)-N,N-Diethylbenzenamin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Azogruppen. Diese Wechselwirkungen können zu Veränderungen der elektronischen Struktur der Verbindung führen, was ihre Reaktivität und Bindungseigenschaften beeinflusst. Die beteiligten Wege umfassen oft Elektronentransferprozesse und die Bildung von Zwischenprodukten, die weitere Reaktionen ermöglichen.

Wissenschaftliche Forschungsanwendungen

Benzenamine, N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.

Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

Industry: Utilized in the production of polymers, coatings, and other materials requiring specific coloration and stability.

Wirkmechanismus

The mechanism of action of Benzenamine, N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)- involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and binding properties. The pathways involved often include electron transfer processes and the formation of intermediate species that facilitate further reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Azo Dyes

Key Observations :

- Electronic Effects : The nitro group in N,N-Diethyl-4-[(4-nitrophenyl)azo]aniline () imparts strong electron-withdrawing characteristics, shifting absorption spectra to longer wavelengths compared to Solvent Yellow 56’s methyl substituent, which is electron-donating.

- Steric and Solubility Differences : The N,N-diethyl groups in Solvent Yellow 56 enhance hydrophobicity and solubility in organic solvents compared to the dimethyl variant (). Ethoxy-substituted analogues () exhibit improved solubility in polar solvents due to the oxygen atom’s polarity.

- Chromophoric Strength: The disazo structure of Solvent Yellow 56 provides greater conjugation, resulting in a deeper color intensity than monoazo counterparts .

Spectroscopic Characterization :

- 1H/13C NMR : Solvent Yellow 56’s N,N-diethyl groups produce distinct triplet signals at δ 1.2–1.4 ppm (CH₃) and δ 3.3–3.5 ppm (N-CH₂), whereas dimethyl analogues show singlets near δ 3.0 ppm .

- IR Spectroscopy : Azo group stretching vibrations appear at ~1500 cm⁻¹, with shifts observed for nitro-substituted derivatives (~1520 cm⁻¹) due to conjugation effects .

- Mass Spectrometry (ESI–MS) : Molecular ion peaks at m/z 253.35 (Solvent Yellow 56) and m/z 298.35 (nitro analogue) confirm structural differences .

Stability and Application Profiles

Thermal Stability :

- Solvent Yellow 56 exhibits higher thermal stability (decomposition >250°C) compared to nitro-substituted analogues (<200°C), attributed to the destabilizing effect of nitro groups .

- Dimethyl derivatives () show lower melting points (~120°C) versus Solvent Yellow 56 (~180°C) due to reduced molecular symmetry .

Biologische Aktivität

Benzenamine, N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)-, also known by its CAS number 72207-96-6 and molecular formula , is a compound of significant interest due to its various biological activities. This article provides a comprehensive overview of its biological effects, synthesis methods, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 385.505 g/mol |

| LogP | 7.980 |

| PSA | 52.68 |

Biological Activity Overview

Benzenamine derivatives, particularly those with azo groups, have been studied for their pharmacological properties, including antimicrobial , antifungal , and anticancer activities. The specific compound has shown potential in various studies, highlighting its importance in medicinal chemistry.

Antimicrobial Activity

Research indicates that azo compounds can exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain azo dyes can inhibit the growth of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes.

- Case Study : A study on related azo compounds showed that they possessed minimum inhibitory concentrations (MICs) against various bacterial strains, indicating their potential as antimicrobial agents .

Anticancer Properties

Recent investigations into the anticancer effects of azo compounds have revealed promising results. Compounds similar to N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)- have been tested against cancer cell lines, showing cytotoxic effects.

- Research Findings : In one study, derivatives of azo compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7. The most active compounds had IC50 values of approximately 1.9 µg/mL and 2.3 µg/mL, respectively .

The biological activity of N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)- can be attributed to several mechanisms:

- Generation of Reactive Oxygen Species (ROS) : Azo compounds can lead to oxidative stress in cells, which may trigger apoptosis in cancer cells.

- Interference with DNA Synthesis : Some studies suggest that these compounds can bind to DNA or interfere with its replication.

- Inhibition of Enzymatic Activity : Certain azo derivatives may inhibit enzymes crucial for cellular metabolism in pathogens.

Synthesis Routes

The synthesis of N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)- typically involves multi-step reactions starting from simple aniline derivatives. Common methods include:

- Diazotization : The initial step often involves the diazotization of an aromatic amine.

- Coupling Reactions : The diazonium salt is then coupled with another aromatic compound to form the azo linkage.

- Purification : The final product is purified through recrystallization or chromatography techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.